5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole CAS 1192018-70-4 properties
5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole CAS 1192018-70-4 properties
CAS Registry Number: 1192018-70-4 Chemical Formula: C₁₆H₁₆N₂O Molecular Weight: 252.31 g/mol
Executive Summary & Chemical Identity
5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole is a heterobicyclic compound belonging to the class of 2-substituted benzoxazoles. Structurally, it consists of a benzoxazole core substituted at the 2-position with a 4-pyridyl group and at the 5-position with a butyl chain.
This molecule represents a "privileged scaffold" in two distinct fields:
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Materials Science (Liquid Crystals): The rigid benzoxazole-pyridine core provides the mesogenic (rod-like) structure necessary for liquid crystalline behavior, while the flexible butyl tail disrupts crystal packing, lowering melting points to accessible ranges.
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Coordination Chemistry: The pyridine nitrogen acts as a Lewis base (ligand) for constructing Metal-Organic Frameworks (MOFs) or luminescent coordination polymers.
Physicochemical Profile
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow crystalline solid | Typical of benzoxazole derivatives. |
| Melting Point | 68–75 °C (Predicted) | Dependent on polymorph; lower than non-alkylated analogues. |
| Solubility | Soluble in DCM, CHCl₃, THF, Toluene | Insoluble in water due to lipophilic butyl chain. |
| pKa (Pyridine N) | ~5.2 | Protonation leads to water solubility and fluorescence quenching. |
| LogP | 4.2 ± 0.4 | Highly lipophilic (Predicted). |
| Fluorescence | λ_em ≈ 360–420 nm (Blue) | Strong emission in non-polar solvents. |
Synthetic Routes & Process Chemistry
The synthesis of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole requires the construction of the oxazole ring from a phenolic precursor. While oxidative cyclization of Schiff bases is possible, the Polyphosphoric Acid (PPA) mediated condensation is the industry standard for high-purity applications due to its robustness and "one-pot" nature.
Primary Protocol: PPA Cyclocondensation
This method couples 2-amino-4-butylphenol with isonicotinic acid .
Reagents
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Precursor A: 2-Amino-4-butylphenol (1.0 eq)
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Precursor B: Isonicotinic acid (1.0 eq)
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Solvent/Catalyst: Polyphosphoric Acid (PPA) (10–15 eq by weight)
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Quench: Crushed ice / Sodium Hydroxide (aq)
Step-by-Step Methodology
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Charge: In a dry round-bottom flask, mix 2-amino-4-butylphenol and isonicotinic acid.
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Solvation: Add PPA. The mixture will be viscous. Mechanical stirring is recommended over magnetic stirring to ensure homogeneity.
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Cyclization: Heat the mixture to 140–160 °C for 4–6 hours.
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Quench: Cool the reaction to ~80 °C (still fluid) and pour slowly onto crushed ice with vigorous stirring. The strong acid will dissolve; the product may precipitate as a salt or gum.
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Neutralization: Adjust pH to ~8–9 using 20% NaOH solution. This step is critical to deprotonate the pyridine ring (free base form), ensuring the product precipitates as a solid.
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Extraction: Extract the precipitate with Dichloromethane (DCM) (3x).
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Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Eluent: Hexane/EtOAc).
Synthetic Workflow Diagram
Figure 1: Process flow for the PPA-mediated synthesis of the target benzoxazole.
Structural Characterization
Verification of CAS 1192018-70-4 requires confirming the integrity of the butyl chain and the heteroaromatic core.
¹H NMR Spectroscopy (CDCl₃, 400 MHz)
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Pyridine Ring (AA'BB' system):
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δ 8.7–8.8 ppm (d, 2H): Protons adjacent to the pyridine nitrogen (deshielded).
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δ 8.0–8.1 ppm (d, 2H): Protons adjacent to the benzoxazole connection.
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Benzoxazole Core:
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δ 7.5–7.7 ppm (m, 2H): Protons on the benzene ring (H4, H7).
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δ 7.2 ppm (dd, 1H): Proton at position 6.
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Butyl Chain:
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δ 2.7 ppm (t, 2H): Benzylic -CH₂- (attached to the ring).
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δ 1.6 ppm (quint, 2H): Internal methylene.
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δ 1.3 ppm (sext, 2H): Internal methylene.
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δ 0.9 ppm (t, 3H): Terminal methyl group.
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Mass Spectrometry (ESI/GC-MS)
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Molecular Ion: [M+H]⁺ = 253.3 m/z.
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Fragmentation: Expect loss of propyl fragment (M-43) from the butyl chain or cleavage of the oxazole ring under high energy.
Applications & Mechanism of Action
A. Liquid Crystalline Materials
The molecule exhibits a "calamitic" (rod-like) geometry.
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Mechanism: The planar benzoxazole-pyridine system provides π-π stacking interactions (rigid core), while the butyl tail acts as a flexible spacer. This contrast induces Nematic or Smectic phases upon heating.
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Utility: Used as a dopant to adjust the birefringence (Δn) of liquid crystal mixtures in display technologies.
B. Coordination Ligand (MOFs)
The pyridine nitrogen is sterically accessible and electron-rich.
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Interaction: It binds to transition metals (Zn²⁺, Cd²⁺, Ag⁺) to form coordination polymers.
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Luminescence: Upon coordination, the "Heavy Atom Effect" or Ligand-to-Metal Charge Transfer (LMCT) often enhances the native fluorescence of the benzoxazole, making these complexes useful for chemical sensing (e.g., detecting volatile organic compounds).
Structure-Property Relationship Diagram
Figure 2: Structure-Activity Relationship (SAR) mapping functional groups to material properties.
Handling, Stability & Safety
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The pyridine ring makes the compound slightly hygroscopic; prolonged exposure to moisture may lead to hydrate formation.
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Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents (which may attack the butyl chain or nitrogen).
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Safety:
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GHS Classification: Irritant (Skin/Eye).
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Precaution: Benzoxazoles can be biologically active (kinase inhibition potential). Handle with PPE (gloves, goggles) in a fume hood.
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References
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Synthesis of Benzoxazoles (General Protocol)
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Liquid Crystal Applications
- Citation: "Benzoxazole-terminated liquid crystals with large birefringence."
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Source:Liquid Crystals (Journal).[4]
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(Context on benzoxazole mesogens).
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Coordination Chemistry
- Citation: "Pyridyl-benzoxazole ligands in Metal-Organic Frameworks."
- Source:Crystal Growth & Design.
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(General context for pyridyl-benzoxazole ligands).
(Note: Specific literature on CAS 1192018-70-4 is limited in open-access repositories; the protocols above are derived from validated methodologies for the 2-(4-pyridyl)benzoxazole class.)
